molecular formula C23H24ClN3O4S B2559480 1-[3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide CAS No. 895639-94-8

1-[3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2559480
CAS No.: 895639-94-8
M. Wt: 473.97
InChI Key: CVFYMJMRWPWYBG-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 3 with a 4-chlorobenzenesulfonyl group and at position 6 with an ethoxy moiety. The 4-chlorobenzenesulfonyl group contributes electron-withdrawing effects, which may influence binding affinity and metabolic stability, while the ethoxy substituent could modulate solubility and membrane permeability .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c1-2-31-17-5-8-20-19(13-17)22(27-11-9-15(10-12-27)23(25)28)21(14-26-20)32(29,30)18-6-3-16(24)4-7-18/h3-8,13-15H,2,9-12H2,1H3,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFYMJMRWPWYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide (L483-0708)

  • Core Structure: Both compounds share a quinoline scaffold with a piperidine-4-carboxamide group at position 4 and an ethoxy group at position 5.
  • Key Difference: The substituent at position 3 differs: the target compound has a 4-chlorobenzenesulfonyl group, whereas L483-0708 features a cyano group.
  • Implications: The sulfonyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the smaller cyano group.

Aryloxazole-Based HCV Inhibitors ()

  • Core Structure : Oxazole ring substituted with piperidine-4-carboxamide derivatives.
  • Key Differences: The target compound’s quinoline core differs from the oxazole heterocycle, altering electronic properties and binding modes. Substituents like 2-chloro-6-methylphenyl () vs. 4-chlorobenzenesulfonyl (target) suggest divergent target selectivity (e.g., HCV vs. unspecified targets for the quinoline derivative).
  • Synthesis: Yields for oxazole analogs (57–61%) are comparable to typical quinoline syntheses, though reaction conditions and purification steps may differ .

Benzimidazole Derivatives ()

  • Core Structure : Benzimidazole with 4-chlorobenzenesulfonyl and difluoromethoxy groups.
  • Key Differences: The benzimidazole core vs. The target compound lacks the difluoromethoxy substituent, which in benzimidazole analogs may enhance lipophilicity and membrane penetration .

Natural Compound ZINC02123811 ()

  • Core Structure : Furochromen-linked piperidine-4-carboxamide.
  • Key Differences: The furochromen core replaces quinoline, likely redirecting biological activity (e.g., SARS-CoV-2 Mpro inhibition vs. undefined targets for the target compound). The trimethylphenyl group in ZINC02123811 contrasts with the sulfonyl group in the target, highlighting the role of substituents in target affinity .

Structural and Functional Comparison Table

Compound Core Structure Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Biological Target
Target Compound Quinoline 4-Chlorobenzenesulfonyl Ethoxy ~525 (estimated) Undefined
L483-0708 () Quinoline Cyano Ethoxy ~446 (estimated) Undefined
Aryloxazole HCV Inhibitor () Oxazole 2-Chloro-6-methylphenyl N/A 521.14 Hepatitis C Virus
Benzimidazole Derivative () Benzimidazole 4-Chlorobenzenesulfonyl Difluoromethoxy ~530 (estimated) Undefined
ZINC02123811 () Furochromen 2,5,9-Trimethyl-7-oxo-phenyl N/A ~460 (estimated) SARS-CoV-2 Main Protease

Key Research Findings

  • Electron-Withdrawing Groups: The 4-chlorobenzenesulfonyl group in the target compound may confer greater metabolic stability compared to cyano (L483-0708) or methylphenyl () substituents .
  • Synthetic Feasibility : Yields for analogs (57–74%) suggest that the target compound’s synthesis is feasible but may require optimization for scalability .

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